2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide
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Overview
Description
2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}ACETAMIDE is a complex organic compound that features a unique structure incorporating an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}ACETAMIDE typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboximidamide with acetamide under controlled conditions. The reaction is carried out at elevated temperatures, often around 180°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and high temperatures involved.
Chemical Reactions Analysis
Types of Reactions
2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and oxadiazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (35%) in concentrated sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1)
- 3-Amino-4-azido-1,2,5-oxadiazole
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}ACETAMIDE is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H8N6O3 |
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Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxyacetamide |
InChI |
InChI=1S/C5H8N6O3/c6-2(12)1-13-10-4(7)3-5(8)11-14-9-3/h1H2,(H2,6,12)(H2,7,10)(H2,8,11) |
InChI Key |
MKYIEXCIKRHPIM-UHFFFAOYSA-N |
Isomeric SMILES |
C(C(=O)N)O/N=C(/C1=NON=C1N)\N |
Canonical SMILES |
C(C(=O)N)ON=C(C1=NON=C1N)N |
Origin of Product |
United States |
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